

A Comparative Guide to the Structural Analysis of Pyrrolidine-Based Carboxylate Crystals

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Compound of Interest

Compound Name:	<i>Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate</i>
Cat. No.:	B176155

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Introduction

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its rigid, five-membered ring structure, combined with the presence of a ketone, an ester, and a Boc-protecting group, offers multiple points for stereocontrolled functionalization. Understanding the precise three-dimensional arrangement of atoms within a crystal of this compound is crucial for computational modeling, rational drug design, and predicting its solid-state properties.

While a definitive crystal structure for **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** is not publicly available at the time of this publication, a comparative analysis of structurally similar compounds for which crystallographic data exists can provide valuable insights into its expected molecular geometry and packing characteristics. This guide presents a comparison of relevant pyrrolidine derivatives and outlines the standard experimental protocol for determining such crystal structures.

Comparative Structural Analysis of Pyrrolidine Derivatives

To infer the potential structural characteristics of **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**, we will compare it with three compounds for which single-crystal X-ray diffraction data is available:

- Alternative 1 (Complex N-Boc Derivative): 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate[1][2]. This compound shares the core N-Boc-3-oxopyrrolidine structure.
- Alternative 2 (Substituted Oxopyrrolidine): Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate[3][4]. This molecule features the ethyl carboxylate and a substituted oxopyrrolidine ring.
- Alternative 3 (Hydroxy-Oxopyrrolidine): rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate[5]. This compound provides another variation of a substituted ethyl oxopyrrolidine-carboxylate.

The following table summarizes the key crystallographic parameters for these alternative compounds.

Parameter	Alternative 1	Alternative 2	Alternative 3
Chemical Formula	$C_{24}H_{33}FN_2O_7$	$C_{13}H_{17}NO_5$	$C_9H_{15}NO_4$
Crystal System	Triclinic	Monoclinic	Monoclinic
Space Group	P-1	P2 ₁ /n	C2/c
Unit Cell Dimensions	$a = 11.0118(7) \text{ \AA}$ $c = 11.5684(7) \text{ \AA}$ $\alpha = 11.7276(7) \text{ \AA}$ $\beta = 112.294(1)^\circ$ $\gamma = 100.557(1)^\circ$ $\text{y} = 105.775(2)^\circ$	$a = 10.3601(3) \text{ \AA}$ $c = 18.0682(5) \text{ \AA}$ $\alpha = 14.8693(4) \text{ \AA}$ $\beta = 90^\circ$ $\gamma = 108.003(1)^\circ$ $\text{y} = 90^\circ$	$a = 17.553(3) \text{ \AA}$ $c = 7.9115(12) \text{ \AA}$ $\alpha = 16.059(3) \text{ \AA}$ $\beta = 90^\circ$ $\gamma = 109.280(7)^\circ$ $\text{y} = 90^\circ$
Volume (Å ³)	1259.56(13)	2649.03(13)	2105.7(6)
Z (Molecules per unit cell)	2	8 (two independent molecules)	8
Pyrrolidine Ring Conformation	Not explicitly stated, but expected to be an envelope or twisted conformation.	Envelope	Envelope

Table 1: Comparison of Crystallographic Data for Structurally Related Pyrrolidine Derivatives.

Based on this comparative data, it is reasonable to hypothesize that **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** would crystallize in a common space group for organic molecules, such as a monoclinic or triclinic system. The pyrrolidine ring is expected to adopt a non-planar conformation, likely an envelope or twisted form, to minimize steric strain from its substituents^{[3][5]}. The presence of carbonyl groups and the N-Boc moiety may lead to specific intermolecular interactions, such as hydrogen bonds, influencing the crystal packing.

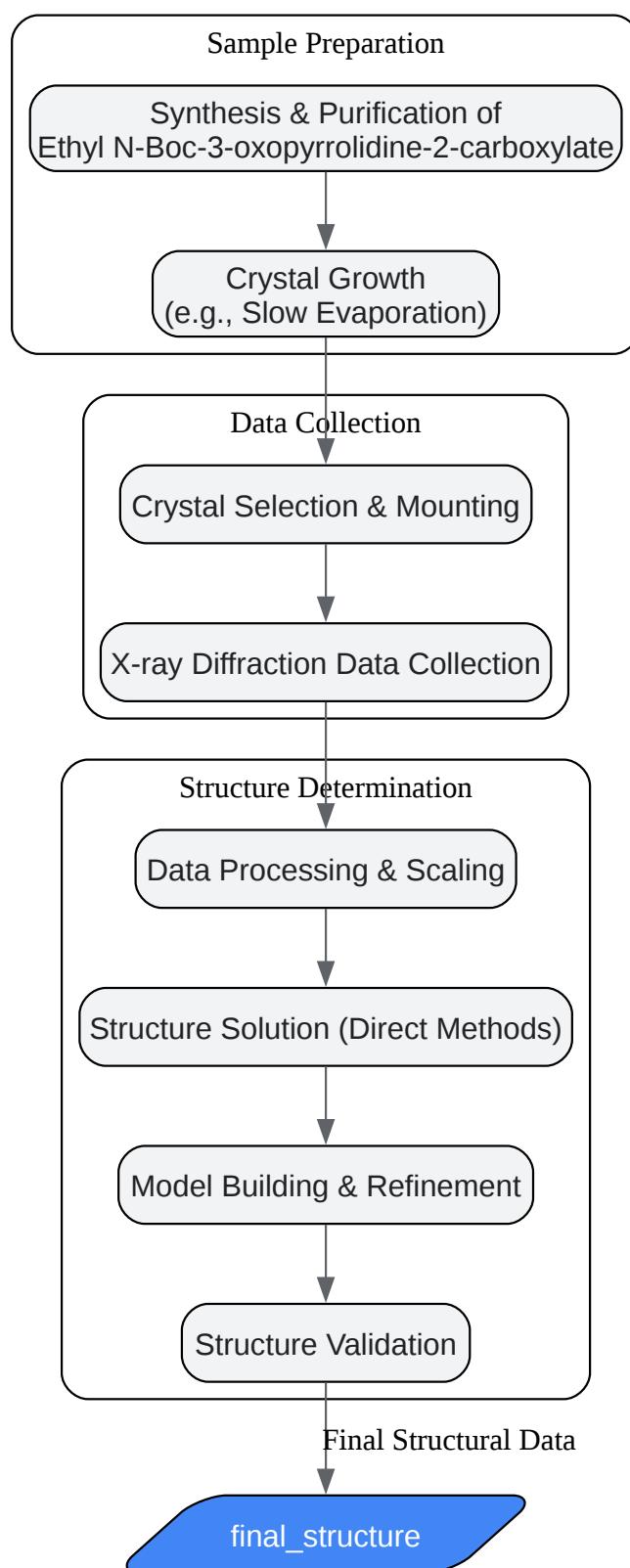
Experimental Protocols

The determination of the crystal structure for a small organic molecule like **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** would typically follow the experimental procedure of single-crystal X-ray diffraction.

Methodology: Single-Crystal X-ray Diffraction

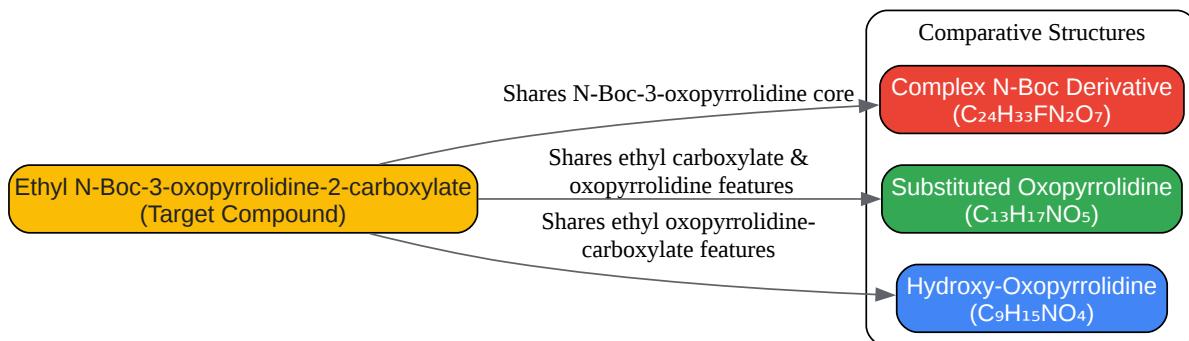
- Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents and solvent mixtures should be screened to find optimal conditions[6][7]. For the alternative compounds, crystals were grown by slow evaporation from solutions such as ethyl acetate[3][4].
- Crystal Mounting and Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head[7]. The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 173 K) to reduce thermal motion of the atoms. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated[1][8].
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map. For small molecules, direct methods are typically successful for this purpose[7]. An atomic model is built into the electron density map, and the structure is refined using least-squares methods to improve the fit between the calculated and observed diffraction data[7].
- Data Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.

Visualizations



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Figure 1. A generalized workflow for the determination of a small molecule crystal structure.



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Figure 2. Logical relationship between the target compound and the selected alternatives for comparison.

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